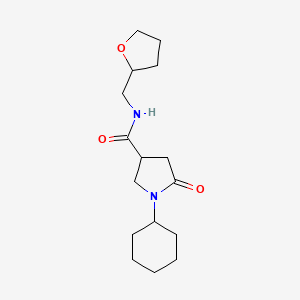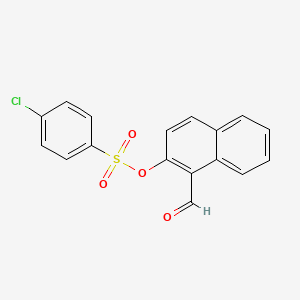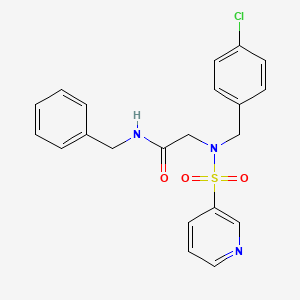
LMPTP 抑制剂 1 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor of low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 μM LMPTP-A .
Molecular Structure Analysis
The molecular structure of LMPTP Inhibitor 1 dihydrochloride is represented by the formula C28H38Cl2N4O. It has a molecular weight of 517.53 . The compound appears as a solid and its color ranges from light yellow to yellow .Physical And Chemical Properties Analysis
LMPTP Inhibitor 1 dihydrochloride is a solid substance with a light yellow to yellow color . It is soluble in DMSO (≥ 64 mg/mL) and water (50 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C, sealed, and away from moisture .科学研究应用
Insulin Resistance and Diabetes Management
LMPTP Inhibitor 1 dihydrochloride has been investigated for its ability to combat insulin resistance, a hallmark of type 2 diabetes. By inhibiting low molecular weight protein tyrosine phosphatase (LMPTP), this compound enhances insulin signaling pathways, leading to improved glucose uptake in cells. Researchers have demonstrated its efficacy in cellular models, such as HepG2 cells, by promoting glucose consumption and mitigating insulin resistance .
Obesity and Metabolic Disorders
Obesity often accompanies insulin resistance, and LMPTP Inhibitor 1 dihydrochloride holds promise as a therapeutic agent. By targeting LMPTP, it may help regulate glucose homeostasis, reduce adipose tissue inflammation, and improve overall metabolic health. Further studies are needed to explore its impact on obesity-related complications .
Cancer Therapy
Protein tyrosine phosphatases play a role in cancer progression, and LMPTP is no exception. Inhibiting LMPTP could potentially disrupt cancer cell growth and metastasis. Researchers are investigating whether LMPTP Inhibitor 1 dihydrochloride can be harnessed as an adjunct therapy in cancer treatment .
Autoimmune Disorders
Given the involvement of LMPTP in autoimmune diseases, this inhibitor may hold therapeutic value. By modulating immune responses, it could potentially alleviate symptoms in conditions like rheumatoid arthritis, multiple sclerosis, and lupus. However, clinical trials are necessary to validate its efficacy .
Neurological Disorders
Although less explored, LMPTP inhibition has implications for neurological health. Researchers have linked LMPTP to neuroinflammation and neurodegenerative diseases. Investigating LMPTP Inhibitor 1 dihydrochloride’s effects on neuronal function and neuroprotection is an exciting avenue for future research .
Cardiovascular Health
Insulin resistance and cardiovascular diseases often intersect. By improving insulin sensitivity, LMPTP Inhibitor 1 dihydrochloride may indirectly benefit heart health. Its impact on endothelial function, vascular inflammation, and atherosclerosis warrants further investigation .
作用机制
Target of Action
The primary target of LMPTP Inhibitor 1 Dihydrochloride is the low molecular weight protein tyrosine phosphatase (LMPTP) . LMPTP is a class II protein tyrosine phosphatase encoded by the ACP1 gene . It is expressed as two isoforms, LMPTP-A and LMPTP-B, that arise from alternative splicing . LMPTP Inhibitor 1 Dihydrochloride exhibits potent inhibitory activity with an IC50 value of 0.8 μM for LMPTP-A .
Mode of Action
LMPTP Inhibitor 1 Dihydrochloride selectively inhibits the activity of LMPTP-A . It enhances the phosphorylation of the insulin receptor (IR) in human HepG2 hepatocytes . This interaction with its target leads to an increase in insulin signaling, which is typically countered by protein tyrosine phosphatases that dephosphorylate and inactivate the insulin receptor .
Biochemical Pathways
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride affects the insulin signaling pathway . When the insulin receptor is activated by insulin, it autophosphorylates and induces several signaling cascades, including the phosphoinositide 3-kinase (PI3K)–AKT pathway . By inhibiting LMPTP, LMPTP Inhibitor 1 Dihydrochloride prevents the dephosphorylation and inactivation of the insulin receptor, thereby enhancing insulin signaling .
Pharmacokinetics
It is mentioned that lmptp inhibitor 1 dihydrochloride is orally bioavailable
Result of Action
The inhibition of LMPTP by LMPTP Inhibitor 1 Dihydrochloride leads to an increase in insulin signaling . This results in improved glucose tolerance and decreased fasting insulin levels in diabetic mice, without affecting body weight . It is suggested that LMPTP Inhibitor 1 Dihydrochloride could be beneficial for treating type 2 diabetes .
未来方向
The future directions of LMPTP Inhibitor 1 dihydrochloride research are promising. It has been found to be orally bioavailable and has shown potential in reversing diabetes in obese mice . Further investigation into this compound is warranted, with the long-term goal of advancing an LMPTP inhibitor to clinical trials in humans .
属性
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJMPCNLMSGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)

![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2697210.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2697215.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)

![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)
![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)

